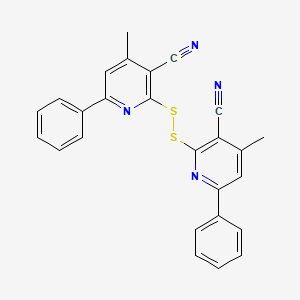
Bis(3-cyano-4-methyl-6-phenyl-2-pyridyl) disulfide
Cat. No. B8616338
M. Wt: 450.6 g/mol
InChI Key: JZSVLKSFLOGKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04009168
Procedure details


An ethanolic solution containing sodium ethoxide was prepared by dissolving 0.74 g of metallic sodium in 70 ml of ethanol. To the solution was added 7.28 g of 3-cyano-4-methyl-6-phenyl-2-pyridinethiol. The mixture was stirred at room temperature for about 20 minutes to give a yellowish homogeneous solution. To this solution was added dropwise with stirring at room temperature 60 ml of ethanol containing 4.09 g of iodine. With addition, colorless crystals began to precipitate and there was obtained a suspension at the time of completion of the addition. After completion of the addition, stirring was continued for about 2 hours at room temperature. The reaction mixture was then filtered and the collected substance was dried to give 7.00 g of brownish crystals. The obtained crystals were recrystallized from benzene. The crystals recrystallized had a melting point of 200°~201° C and were identified by the elemental analyses and IR spectrum as bis(3-cyano-4-methyl-6-phenyl-2-pyridyl) disulfide.






Name
Identifiers


|
REACTION_CXSMILES
|
[O-][CH2:2][CH3:3].[Na+].[Na].[C:6]([C:8]1[C:9]([SH:21])=[N:10][C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:12][C:13]=1[CH3:14])#[N:7].II>C(O)C>[C:6]([C:8]1[C:9]([S:21][S:21][C:9]2[C:8]([C:6]#[N:7])=[C:13]([CH3:14])[CH:12]=[C:11]([C:3]3[CH:2]=[CH:20][CH:15]=[CH:16][CH:17]=3)[N:10]=2)=[N:10][C:11]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)=[CH:12][C:13]=1[CH3:14])#[N:7] |f:0.1,^1:4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
7.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C(=NC(=CC1C)C1=CC=CC=C1)S
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for about 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellowish homogeneous solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this solution was added dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
With addition, colorless crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
there was obtained a suspension
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
at the time of completion of the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for about 2 hours at room temperature
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the collected substance was dried
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C(=NC(=CC1C)C1=CC=CC=C1)SSC1=NC(=CC(=C1C#N)C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
